molecular formula C14H12Cl2N2O B5761197 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide

2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide

Cat. No. B5761197
M. Wt: 295.2 g/mol
InChI Key: BZQDTHJSWCPHQE-UHFFFAOYSA-N
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Description

2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential applications in imaging and treating neuroinflammation, cancer, and other diseases.

Mechanism of Action

2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide binds to TSPO with high affinity and specificity, leading to the modulation of various cellular processes, including inflammation, oxidative stress, and apoptosis. TSPO is upregulated in various pathological conditions, such as neuroinflammation and cancer, making it an attractive target for imaging and therapy.
Biochemical and Physiological Effects:
2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been shown to modulate various biochemical and physiological processes, including the regulation of oxidative stress, inflammation, and apoptosis. 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide can also modulate the expression of various genes and proteins involved in these processes, leading to the regulation of various cellular pathways.

Advantages and Limitations for Lab Experiments

2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its availability as a radioligand for PET imaging. However, 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide has some limitations, including its potential toxicity and the need for specialized equipment and expertise for PET imaging.

Future Directions

There are several future directions for the research and development of 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide, including the optimization of its synthesis and purification methods, the investigation of its potential therapeutic applications in various diseases, the development of new radioligands for TSPO imaging, and the exploration of its interactions with other cellular targets. Further studies are also needed to elucidate the precise mechanisms of action of 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide and its potential side effects and toxicity in vivo.

Synthesis Methods

2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide can be synthesized using various methods, including the condensation of 2,6-dichlorobenzoyl chloride with 4-methyl-2-pyridinylamine, followed by the reaction with acetic anhydride. Another method involves the reaction of 2,6-dichlorobenzonitrile with 4-methyl-2-pyridinylamine, followed by the reaction with acetic anhydride. The purity and yield of 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide can be optimized using different purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been widely used as a radioligand for positron emission tomography (PET) imaging of TSPO in various preclinical and clinical studies. PET imaging with 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide can provide valuable information on the extent and severity of neuroinflammation and other pathological processes in the brain and other organs. 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide has also been investigated for its potential therapeutic applications in various diseases, including Alzheimer's disease, multiple sclerosis, and cancer.

properties

IUPAC Name

2-(2,6-dichlorophenyl)-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-9-5-6-17-13(7-9)18-14(19)8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQDTHJSWCPHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dichlorophenyl)-N-(4-methylpyridin-2-yl)acetamide

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